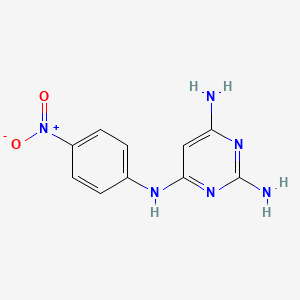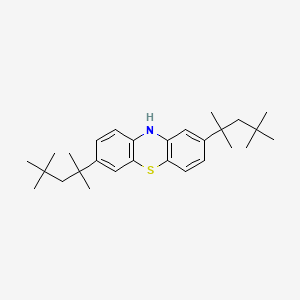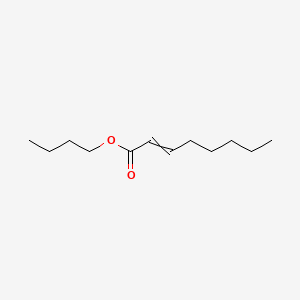
butyl oct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl oct-2-enoate, also known as butyl 2-octenoate, is an organic compound with the molecular formula C12H22O2. It is an ester formed from butanol and oct-2-enoic acid. This compound is characterized by its clear, colorless liquid form and is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl oct-2-enoate can be synthesized through the esterification reaction between butanol and oct-2-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow processes that enhance efficiency and yield. Flow microreactor systems are often employed to achieve a more sustainable and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl oct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oct-2-enoic acid.
Reduction: Butanol and oct-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl oct-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of butyl oct-2-enoate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond in this compound can be hydrolyzed by esterases, leading to the formation of butanol and oct-2-enoic acid.
Molecular Targets: The compound can interact with lipid membranes, altering their fluidity and permeability.
Pathways Involved: In biological systems, this compound can be metabolized through pathways involving esterases and other enzymes that process fatty acid derivatives.
Comparaison Avec Des Composés Similaires
Butyl oct-2-enoate can be compared with other similar compounds such as:
Butyl acrylate: Both are esters, but butyl acrylate is derived from acrylic acid and is used primarily in polymer production.
Butyl acetate: Another ester, butyl acetate is derived from acetic acid and is commonly used as a solvent in paints and coatings.
Butyl butyrate: This ester is derived from butyric acid and is used in flavorings and fragrances.
Uniqueness
This compound is unique due to its specific structure, which includes an unsaturated bond in the oct-2-enoic acid moiety. This structural feature imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
57403-32-4 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
butyl oct-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h9-10H,3-8,11H2,1-2H3 |
Clé InChI |
JACBBOONWJFMBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


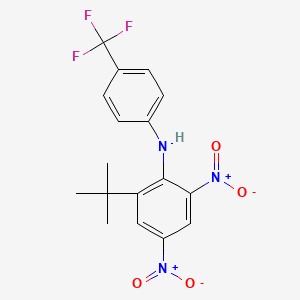

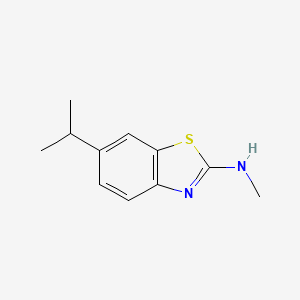
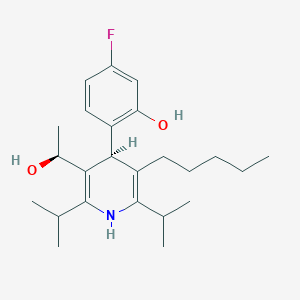
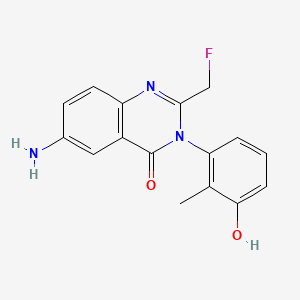


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
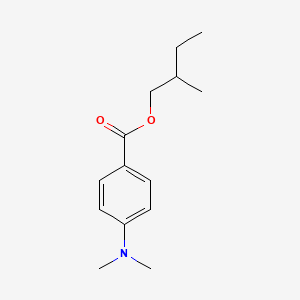

![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
